molecular formula C12H9ClN2O5 B13933398 Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13933398
M. Wt: 296.66 g/mol
InChI Key: VNWFBWKJQQQUDA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the nitration of 4-chloroquinoline, followed by esterification and oxidation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and organic solvents such as ethanol for esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further streamline the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C12H9ClN2O5

Molecular Weight

296.66 g/mol

IUPAC Name

ethyl 4-chloro-6-nitro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClN2O5/c1-2-20-12(17)9-10(13)7-5-6(15(18)19)3-4-8(7)14-11(9)16/h3-5H,2H2,1H3,(H,14,16)

InChI Key

VNWFBWKJQQQUDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)Cl

Origin of Product

United States

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